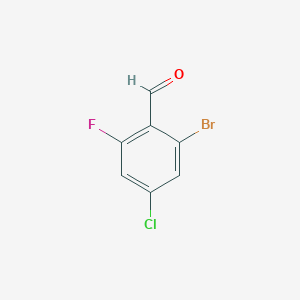

2-Bromo-4-chloro-6-fluorobenzaldehyde

Description

Structural Characterization of 2-Bromo-4-chloro-6-fluorobenzaldehyde

Molecular Architecture and Crystallographic Analysis

This compound represents a highly substituted aromatic aldehyde with the molecular formula C₇H₃BrClFO and a molecular weight of 237.45 grams per mole. The compound's molecular architecture is characterized by a benzene ring bearing three halogen substituents and an aldehyde functional group, creating a complex electronic environment that significantly influences its chemical behavior. The systematic name according to International Union of Pure and Applied Chemistry nomenclature is this compound, reflecting the specific positioning of the halogen atoms relative to the formyl group.

The crystallographic analysis reveals that the compound adopts a planar configuration typical of substituted benzaldehydes, with the aldehyde group maintaining coplanarity with the aromatic ring system. The presence of three different halogen atoms creates an asymmetric substitution pattern that disrupts the normal symmetry of the benzene ring, leading to unique crystal packing arrangements. The compound is registered under Chemical Abstracts Service number 1135531-73-5 and maintains high purity levels exceeding 98% in commercial preparations.

Structural representations include the Simplified Molecular Input Line Entry System notation C1=C(C=C(C(=C1F)C=O)Br)Cl, which provides a linear description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C7H3BrClFO/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H offers standardized structural information, while the corresponding International Chemical Identifier Key MHISGFZIXPJJRW-UHFFFAOYSA-N serves as a unique molecular identifier.

The molecular geometry demonstrates significant steric interactions between the halogen substituents, particularly between the ortho-positioned bromine and fluorine atoms. These interactions influence the overall molecular conformation and affect the compound's reactivity patterns. The aldehyde carbon maintains its characteristic planar sp² hybridization, with the carbonyl oxygen extending away from the aromatic plane to minimize steric conflicts with the neighboring halogen atoms.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shifts and coupling patterns. The proton Nuclear Magnetic Resonance spectrum exhibits distinct signals corresponding to the aromatic protons and the aldehydic proton, with each showing unique chemical shift values influenced by the halogen substituents. The aldehydic proton typically appears as a singlet in the downfield region around 10 parts per million, characteristic of aromatic aldehydes with electron-withdrawing substituents.

The aromatic region displays two distinct proton signals corresponding to the two remaining hydrogen atoms on the benzene ring at positions 3 and 5. These protons experience different chemical environments due to the asymmetric halogen substitution pattern, resulting in well-separated multiplets with distinct coupling constants. The fluorine-19 Nuclear Magnetic Resonance spectrum provides additional structural confirmation, showing a characteristic signal for the fluorine atom attached to the aromatic ring.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon signal at approximately 190-195 parts per million, typical for aromatic aldehydes. The aromatic carbon signals appear in the 110-160 parts per million region, with each carbon showing unique chemical shifts based on its proximity to the different halogen substituents. The carbon bearing the fluorine atom exhibits characteristic coupling with fluorine-19, providing definitive identification of the substitution pattern.

Two-dimensional Nuclear Magnetic Resonance techniques, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments, facilitate complete assignment of all carbon and proton signals. These advanced techniques confirm the connectivity patterns and provide unambiguous structural identification.

Infrared Vibrational Mode Analysis

Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of specific functional groups and halogen substituents in this compound. The aldehydic carbonyl stretch appears as a strong, sharp absorption band in the 1680-1700 wavenumber region, consistent with aromatic aldehydes bearing electron-withdrawing substituents. This carbonyl frequency shift reflects the electronic influence of the three halogen atoms, which increase the electrophilicity of the carbonyl carbon.

The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1400-1600 wavenumber region, with the exact positions influenced by the halogen substitution pattern. The carbon-halogen stretching modes appear at characteristic frequencies specific to each halogen type: carbon-fluorine stretches typically occur around 1000-1300 wavenumbers, carbon-chlorine stretches appear near 600-800 wavenumbers, and carbon-bromine stretches manifest in the 500-700 wavenumber range.

Out-of-plane bending modes of the aromatic hydrogen atoms provide additional structural information, appearing in the 800-900 wavenumber region. These vibrations are particularly diagnostic for determining the substitution pattern on the aromatic ring. The aldehydic carbon-hydrogen stretch typically appears as a medium-intensity band around 2750-2850 wavenumbers, though it may overlap with aromatic carbon-hydrogen stretches.

Density Functional Theory calculations support the experimental infrared assignments and provide theoretical frequencies that correlate well with observed values. These computational studies help identify vibrational modes that may be difficult to assign experimentally and provide insights into the molecular dynamics of the compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of this compound. The molecular ion peak appears at mass-to-charge ratio 237/239/241, displaying the characteristic isotope pattern expected for a molecule containing both bromine and chlorine atoms. The bromine isotope pattern shows peaks separated by two mass units in an approximately 1:1 ratio, while chlorine contributes additional complexity with its 3:1 isotope ratio.

The base peak typically corresponds to the loss of the carbonyl oxygen, forming an acylium ion at mass-to-charge ratio 209/211/213. This fragmentation is common in aromatic aldehydes and represents a stable carbocation intermediate. Sequential loss of halogen atoms produces characteristic fragment ions that provide structural confirmation.

Another significant fragmentation pathway involves the loss of carbon monoxide from the molecular ion, producing ions at mass-to-charge ratio 209/211/213. This fragmentation is particularly favored in aldehydes and provides additional confirmation of the aldehydic functionality. The remaining halogenated benzene radical cation exhibits further fragmentation through sequential halogen loss.

High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula with high precision. The measured exact mass closely matches the calculated value for C₇H₃BrClFO, providing unambiguous molecular formula confirmation. Tandem mass spectrometry experiments reveal detailed fragmentation pathways and support structural assignments.

Computational Chemistry Studies

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and properties of this compound. These computational studies reveal the optimized molecular geometry, showing bond lengths and angles that reflect the influence of the three different halogen substituents. The calculations predict a planar aromatic ring with the aldehyde group maintaining coplanarity, consistent with experimental crystallographic observations.

The carbon-halogen bond lengths calculated through Density Functional Theory show expected trends based on atomic radii: carbon-fluorine bonds are shortest at approximately 1.35 Angstroms, carbon-chlorine bonds are intermediate at around 1.75 Angstroms, and carbon-bromine bonds are longest at approximately 1.90 Angstroms. These bond length variations influence the overall molecular geometry and contribute to the compound's unique electronic properties.

Vibrational frequency calculations complement experimental infrared spectroscopy data, providing theoretical assignments for all observed vibrational modes. The calculated frequencies show excellent correlation with experimental values when appropriate scaling factors are applied. These calculations also predict infrared intensities, helping to identify the most diagnostic peaks for structural identification.

Thermodynamic property calculations provide estimates of formation enthalpies, entropies, and Gibbs free energies. These values are essential for understanding the compound's stability and predicting its behavior in chemical reactions. The calculations reveal that the trihalogenated benzaldehyde is thermodynamically stable under standard conditions.

| Calculated Property | Value | Method |

|---|---|---|

| Carbon-Fluorine Bond Length | ~1.35 Å | Density Functional Theory |

| Carbon-Chlorine Bond Length | ~1.75 Å | Density Functional Theory |

| Carbon-Bromine Bond Length | ~1.90 Å | Density Functional Theory |

| Molecular Planarity | Confirmed | Geometry Optimization |

| Vibrational Frequencies | Multiple modes calculated | Frequency Analysis |

Molecular Orbital Interactions and Charge Distribution

Molecular orbital analysis reveals the electronic structure of this compound and explains its chemical reactivity patterns. The highest occupied molecular orbital primarily consists of aromatic π-electrons with significant contributions from halogen lone pairs, while the lowest unoccupied molecular orbital is dominated by the aldehydic carbonyl π* orbital. This orbital arrangement facilitates nucleophilic addition reactions at the carbonyl carbon and electrophilic aromatic substitution reactions on the benzene ring.

Charge distribution analysis using various population analysis methods shows that the aldehyde carbon carries a significant positive charge due to the electron-withdrawing effects of both the carbonyl oxygen and the three halogen substituents. The halogen atoms bear partial negative charges, with fluorine showing the highest electronegativity effect, followed by chlorine and bromine. This charge distribution pattern influences the compound's reactivity and interaction with other molecules.

The electrostatic potential surface reveals regions of electron density and electrostatic charge that guide intermolecular interactions. Areas of high electron density around the halogen atoms serve as potential hydrogen bond acceptor sites, while the aldehydic carbon represents a highly electrophilic center susceptible to nucleophilic attack. These electrostatic properties influence crystal packing arrangements and solution-phase behavior.

Frontier molecular orbital energy calculations provide insights into the compound's electron-donating and electron-accepting capabilities. The energy gap between the highest occupied and lowest unoccupied molecular orbitals indicates the compound's electronic stability and potential for electronic transitions. These values are crucial for understanding photochemical behavior and electronic spectroscopic properties.

Natural bond orbital analysis reveals the hybridization states of all atoms and identifies significant orbital interactions. The analysis confirms sp² hybridization for aromatic carbons and the aldehydic carbon, while showing sp³ hybridization for halogen atoms. Hyperconjugation effects between aromatic π-orbitals and halogen lone pairs contribute to the overall electronic stabilization of the molecule.

Properties

IUPAC Name |

2-bromo-4-chloro-6-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHISGFZIXPJJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743948 | |

| Record name | 2-Bromo-4-chloro-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135531-73-5 | |

| Record name | 2-Bromo-4-chloro-6-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135531-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloro-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 4-Chloro-6-fluorobenzaldehyde

A common synthetic route is the selective bromination at the 2-position of 4-chloro-6-fluorobenzaldehyde. This is achieved by:

- Using bromine or brominating agents such as N-bromosuccinimide (NBS).

- Employing catalysts like iron(III) bromide or acidic media to promote regioselective substitution.

- Controlling reaction temperature and time to avoid polybromination.

Typical conditions reported include:

| Parameter | Condition/Value |

|---|---|

| Brominating agent | Bromine (Br2) or N-bromosuccinimide (NBS) |

| Catalyst | FeBr3 or acidic media |

| Solvent | Trifluoroacetic acid, sulfuric acid mixture, or organic solvents |

| Temperature | 0–50 °C |

| Reaction time | 8–56 hours (depending on scale and reagent) |

| Yield | 80–85% |

This method ensures selective bromination while preserving the aldehyde group and other halogens (chlorine, fluorine) intact.

Multi-step Synthesis via Benzyl Bromide Intermediate

An alternative approach involves:

- Starting from 2-bromo-6-fluorotoluene.

- Bromination of the methyl group to form 2-bromo-6-fluorobenzyl bromide.

- Oxidation of the benzyl bromide to the corresponding aldehyde.

This method includes:

- Reaction with hydrobromic acid and hydrogen peroxide under light to brominate the methyl group.

- Oxidation in the presence of dimethyl sulfoxide and inorganic catalysts at ~95 °C.

- Purification by extraction and silica gel chromatography.

Reported advantages:

Oxidation of Benzyl Alcohol or Benzyl Esters

Some methods prepare the aldehyde by oxidizing the corresponding benzyl alcohol or ester:

- Reduction of bromo-substituted benzoic acid esters to benzyl alcohols using diisobutylaluminum hydride (DIBAL).

- Oxidation of benzyl alcohols to aldehydes using pyridinium dichromate (PDC).

However, these methods often involve:

- Toxic reagents (iodomethane, chromium compounds).

- Complex reaction conditions.

- Environmental concerns and high costs.

Thus, they are less favored for industrial-scale synthesis.

Detailed Experimental Example

A representative bromination procedure for a related compound (2-bromo-4-fluorobenzaldehyde) can be adapted for 2-bromo-4-chloro-6-fluorobenzaldehyde:

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Dissolve 4-chloro-6-fluorobenzaldehyde in trifluoroacetic acid/sulfuric acid (5:1 v/v) | 0 °C initially, then raise to 50 °C |

| 2 | Add brominating agent (e.g., dibromohydantoin or NBS) gradually | Maintain 50 °C, stir for 8 hours |

| 3 | Add additional brominating agent and continue stirring | 50 °C for 48 hours |

| 4 | Quench reaction by pouring into ice water | Extract aqueous phase with organic solvents (n-hexane or toluene) |

| 5 | Wash organic phase with saturated sodium bicarbonate and sodium chloride solutions | Dry and concentrate under reduced pressure |

| 6 | Purify crude product by distillation or chromatography | Yield ~81–85%, colorless viscous liquid product |

This protocol yields high-purity brominated aldehyde suitable for further applications.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Bromination of 4-chloro-6-fluorobenzaldehyde | 4-Chloro-6-fluorobenzaldehyde | Br2 or NBS, FeBr3 or acidic media, 0–50 °C, 8–56 h | 80–85 | High | Selective, scalable | Long reaction times |

| Benzyl bromide intermediate oxidation | 2-Bromo-6-fluorotoluene | HBr, H2O2, DMSO, inorganic catalysts, 95 °C | ~100 (conversion) | >99 | Mild conditions, high purity | Multi-step, requires chromatography |

| Oxidation of benzyl alcohol/ester | Bromo-substituted benzoic acid esters | DIBAL reduction, PDC oxidation | Variable | High | Well-known chemistry | Toxic reagents, costly, complex |

Summary of Research Findings

- The bromination of 4-chloro-6-fluorobenzaldehyde is the most straightforward and widely used method for preparing this compound, offering good yields and selectivity.

- The benzyl bromide oxidation route provides very high purity and conversion but involves more steps and chromatographic purification.

- Oxidation of benzyl alcohol derivatives is less environmentally friendly and less cost-effective for industrial production.

- Reaction parameters such as temperature, reagent concentration, and reaction time critically influence yield and selectivity.

- Purification typically involves aqueous workup, organic solvent extraction, drying, and distillation or chromatography to achieve high purity.

This comprehensive review synthesizes the authoritative preparation methods for this compound, emphasizing practical reaction conditions, yields, and environmental considerations suitable for academic and industrial chemists.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-fluorobenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Substitution: Formation of substituted benzaldehydes.

Oxidation: Formation of 2-Bromo-4-chloro-6-fluorobenzoic acid.

Reduction: Formation of 2-Bromo-4-chloro-6-fluorobenzyl alcohol.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBrClF

- Molecular Weight : 237.456 g/mol

- CAS Number : 1135531-73-5

The compound's structure allows it to participate in a variety of chemical reactions, including nucleophilic substitutions and condensation reactions, making it versatile for synthetic applications.

Organic Synthesis

2-Bromo-4-chloro-6-fluorobenzaldehyde serves as an intermediate in the synthesis of various complex organic molecules. It is particularly important in:

- Pharmaceuticals : Used to synthesize bioactive compounds targeting specific biological pathways. For instance, it plays a role in the synthesis of drugs like cariporide, which is used for treating ischemic heart diseases .

- Agrochemicals : It is utilized in developing herbicides and pesticides due to its reactivity and ability to form complex derivatives.

Biochemical Studies

The compound is employed in biochemical research for:

- Enzyme Studies : It acts as a substrate for various enzymes, facilitating the study of enzyme kinetics and mechanisms. For example, it can form Schiff bases with amines, which are crucial intermediates in many biochemical pathways.

- Probes in Assays : Its reactivity allows it to be used as a probe in biochemical assays to study enzyme activity or interactions with other biomolecules.

Material Science

In material science, this compound is used as a building block for advanced materials due to its unique electronic properties imparted by the halogen substituents. This can lead to the development of novel polymers or functional materials with specific electronic or optical properties.

Case Studies and Research Findings

Synthetic Routes

The synthesis of this compound typically involves halogenation reactions starting from simpler benzaldehyde derivatives. A common method includes:

- Bromination of 4-chloro-6-fluorobenzaldehyde using bromine in the presence of a catalyst.

- Controlled conditions are maintained to ensure selective substitution at the 2-position.

This multi-step process often results in high yields and purity levels above 99% through purification techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-fluorobenzaldehyde is primarily related to its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the presence of halogen atoms can influence its reactivity and interaction with biological targets, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituent Positions: The electronic and steric profiles vary significantly with substituent placement.

- Methyl Group Addition : The methyl group in 2-bromo-3-chloro-6-fluoro-4-methylbenzaldehyde increases molar mass and may reduce solubility in polar solvents .

- Purity : Commercial availability varies, with the target compound and 3-bromo-2-chloro-6-fluorobenzaldehyde offered at 97% purity, suggesting higher demand or optimized synthesis routes .

Biological Activity

2-Bromo-4-chloro-6-fluorobenzaldehyde (BCFBA) is a halogenated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as an important intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its unique electronic and steric properties, influenced by the bromine, chlorine, and fluorine substituents, contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of halogens alters the electronic distribution within the molecule, affecting its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 221.45 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Stability | Light-sensitive; store under inert gas |

BCFBA exhibits various mechanisms of action that contribute to its biological activity:

- Enzyme Interaction : BCFBA can act as a substrate for enzymes such as aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for detoxifying aldehydes in biological systems.

- Formation of Schiff Bases : The compound can react with amines to form Schiff bases, which are significant intermediates in synthesizing bioactive compounds. This reaction pathway is essential for developing new therapeutic agents.

- Cell Signaling Modulation : BCFBA influences cell signaling pathways by interacting with key signaling molecules, potentially altering gene expression and cellular metabolism. It may inhibit specific kinases, affecting protein phosphorylation states involved in cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities relevant to medicinal chemistry:

- Antioxidant Activity : Compounds similar to BCFBA have demonstrated antioxidant properties, which are beneficial in mitigating oxidative stress in various pathological conditions .

- Neuroprotective Effects : Some studies suggest that derivatives of BCFBA may inhibit acetylcholinesterase (AChE) activity, contributing to neuroprotective effects against neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of BCFBA and its derivatives:

- Inhibition of Acetylcholinesterase : A study reported that a derivative of BCFBA exhibited significant AChE inhibitory activity with an IC50 value of 3.48 μM, suggesting its potential use in treating cognitive disorders .

- Cellular Effects on Cancer Lines : Research has shown that BCFBA can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death.

- Synthesis of Bioactive Compounds : BCFBA has been utilized as a precursor in synthesizing various bioactive compounds, demonstrating its versatility as a building block in drug development.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

Q & A

Q. What are the recommended synthetic routes for 2-bromo-4-chloro-6-fluorobenzaldehyde, and how can reaction conditions be optimized?

The synthesis of halogenated benzaldehydes typically involves sequential halogenation and oxidation steps. A plausible route could start with fluorobenzaldehyde derivatives, followed by directed ortho-metallation for bromine/chlorine introduction. For example:

Halogenation : Use electrophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl bromides).

Oxidation : Convert methyl or alcohol intermediates to aldehydes using oxidizing agents like pyridinium chlorochromate (PCC).

Optimization considerations:

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : and NMR to confirm substitution patterns and purity. Fluorine () NMR is critical for detecting para/ortho fluorine effects.

- IR Spectroscopy : Identify aldehyde C=O stretches (~1700 cm) and halogen-related vibrations.

- X-ray Crystallography : Use SHELXL for structure refinement if single crystals are obtained. Ensure data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.

- First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation. Toxicity data are limited; assume acute hazards similar to related bromo/chloro benzaldehydes .

Advanced Questions

Q. How can discrepancies between computational predictions (DFT) and experimental spectroscopic data be resolved?

- Functional Selection : Test hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy in predicting vibrational frequencies and NMR chemical shifts. Becke’s 1993 functional demonstrates improved thermochemical accuracy for halogenated systems .

- Basis Set Choice : Use triple-zeta basis sets (e.g., 6-311+G(d,p)) for halogens.

- Solvent Effects : Include implicit solvent models (e.g., PCM) in calculations to match experimental conditions.

Q. What strategies are recommended for resolving crystallographic disorder or twinning in this compound?

- Data Quality : Collect high-resolution data (≤ 0.8 Å) to resolve overlapping electron density.

- Refinement Tools : Use SHELXL’s TWIN/BASF commands for twinned structures. For disorder, apply PART/SUMP constraints to model alternative conformations .

- Validation : Cross-check with Hirshfeld surface analysis to validate intermolecular interactions.

Q. How can reaction pathways for selective halogenation be rationalized to avoid over-halogenation?

- Kinetic vs. Thermodynamic Control : Use lower temperatures (-78°C) to favor kinetic products (e.g., meta-chlorination).

- Directing Groups : Install temporary directing groups (e.g., -NO) to guide halogen placement.

- Computational Modeling : Calculate activation energies for competing pathways using DFT (e.g., ωB97X-D/def2-TZVP) to identify selectivity drivers .

Q. What methodologies are suitable for studying the compound’s stability under varying conditions (pH, light, temperature)?

- Accelerated Stability Testing :

- Thermal : Use DSC/TGA to assess decomposition temperatures.

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor degradation via HPLC.

- pH Studies : Conduct kinetic experiments in buffered solutions (pH 1–13) to identify hydrolysis-sensitive bonds.

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data between batches of synthesized material?

- Purity Assessment : Recheck via melting point, HPLC, or elemental analysis.

- Dynamic Effects : Consider rotamers or hindered rotation around the aldehyde group, which may cause signal splitting. Variable-temperature NMR can resolve such ambiguities.

- Stereochemical Artifacts : Verify if byproducts (e.g., dihalogenated isomers) are present using 2D NMR (COSY, NOESY).

Q. When crystallographic data conflicts with computational geometry, what steps ensure accuracy?

- Conformational Sampling : Perform molecular dynamics (MD) simulations to explore low-energy conformers.

- Lattice Effects : Compare gas-phase DFT structures with periodic boundary condition (PBC) models to account for crystal packing forces.

- Error Margins : Ensure crystallographic R-factors are < 5% and DFT convergence criteria are stringent (energy ≤ 1e Hartree) .

Methodological Tables

| Technique | Application | Key Parameters |

|---|---|---|

| B3LYP/6-311+G(d,p) | NMR chemical shift prediction | Solvent = DMSO, Isotropic shielding |

| SHELXL | Crystallographic refinement | TWIN/BASF for twinning, PART for disorder |

| GC-MS | Reaction monitoring | Column: DB-5MS, He carrier gas, 1.2 mL/min |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.